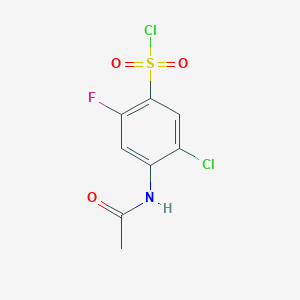

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-acetamido-5-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO3S/c1-4(13)12-7-3-6(11)8(2-5(7)9)16(10,14)15/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXYDRYTXCIVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of p-Acetamidobenzenesulfonyl Chloride

A method for preparing p-acetamidobenzenesulfonyl chloride involves using acetanilide and chlorosulfonic acid as raw materials. Acetanilide undergoes a sulfonation reaction in the presence of a catalyst to produce p-acetamidobenzene sulfonic acid, which is then chlorinated to obtain p-acetamidobenzenesulfonyl chloride.

Reaction: Acetanilide + Chlorosulfonic acid → p-Acetamidobenzene sulfonic acid + Chlorinating reagent → p-Acetamidobenzenesulfonyl chloride

- Simple process

- No special equipment required

- Simple and convenient operation

- Reduced waste generation

- Good product quality

- Suitable for industrial production

- Acetanilide is easily obtainable or can be prepared from aniline via acetylation with acetic anhydride.

- Chlorosulfonic acid is easily obtainable.

- Chlorinating reagents such as phosgene or bis(trichloromethyl) carbonate are easy to purchase.

Example Procedure for Preparing p-Acetamidobenzene Sulfonic Acid

- Add 62.2g (0.46 mol) of acetanilide and 3.0g of ammonium sulfate into a reaction bottle.

- Cool to 0-5°C.

- Add 53.6g (0.46 mol) of chlorosulfonic acid.

- Heat to 40-50°C, stir, and react for 2 hours, which generates hydrogen chloride gas.

- Cool the mixture after the reaction is complete and filter to obtain 98.2g of white solid p-acetamidobenzene sulfonic acid, with a yield of 99.2%.

Example Procedure for Preparing p-Acetamidobenzenesulfonyl Chloride

- Add 262g of carbon tetrachloride and 2.0g of N,N-dimethylformamide (DMF) into the reaction system.

- Add a carbon tetrachloride solution of bis(trichloromethyl) carbonate dropwise.

- Heat to 38-45°C after the addition.

- React for 2 hours, which generates hydrogen chloride and carbon dioxide gas.

- Cool to 0-10°C and filter to obtain 123.0g of p-acetamidobenzenesulfonyl chloride, with a yield of 94.0%.

Alternative Method

An alternate method involves reacting 2-fluoroaniline with acetic anhydride to produce 2-fluoroacetanilide, which has a melting point of 77-78.5°C. This is then reacted with chlorosulfonic acid to yield 4-chlorosulfonyl-2-fluoroacetanilide, a crude product with a melting point of 110-130°C.

Reaction with POCl3

N-acyl-2-fluoro-4-sulphoaniline triethylamine salt (39 g, 0.12 mol) is added portion-wise over 30 minutes to POCl3 (60 ml) at 0°C. The reaction mixture is stirred at room temperature for 15 hours and then poured slowly onto a stirred solution of ice-water. After stirring for 15 minutes, the mixture is filtered to yield the product as a solid (26 g, 0.10 mol).

- NMR (CDCl3): 2.25 (s, 3H), 7.55 (br s, 1H), 7.7 (dd, 1H), 7.75-7.80 (m, 1H), 8.65 (t, 1H)

- MS: 190

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in the reduction of sulfonyl chlorides.

Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride possesses a sulfonyl chloride functional group, making it highly reactive. This reactivity allows it to participate in several types of chemical reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.

- Hydrolysis : In the presence of water or an aqueous base, it can hydrolyze to form the corresponding sulfonic acid.

- Reduction : The sulfonyl chloride can be reduced to form sulfinic acids or thiols depending on the reducing agent used.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for introducing sulfonyl groups into target molecules. This modification can alter the chemical and physical properties of the resulting compounds, facilitating the design of new materials and chemicals.

Medicinal Chemistry

The compound is crucial in synthesizing biologically active molecules. It has been used to develop enzyme inhibitors and receptor antagonists. For instance, it has been involved in synthesizing inhibitors for PRMT5 (protein arginine methyltransferase 5), which is implicated in various cancers. Studies have shown that derivatives based on this compound can selectively inhibit PRMT5 activity in cancer cells lacking MTAP (methylthioadenosine phosphorylase), suggesting its potential as a targeted therapeutic approach .

Inhibition of PRMT5

A notable study focused on the synthesis of compounds derived from this compound that selectively inhibited PRMT5 in MTAP-deleted cancer cells. The lead compound demonstrated an IC50 value of approximately 12 µM, indicating effective inhibition while maintaining selectivity against non-target proteins .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Certain derivatives have shown promising activity against various pathogens, potentially leading to new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of enzyme inhibitors, the compound may react with amino acid residues in the active site of the enzyme, leading to inhibition of enzyme activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is essential. The table below summarizes key distinctions based on substituent effects, reactivity, and applications:

Key Findings:

Reactivity Trends :

- Compared to 4-nitrobenzenesulfonyl chloride, the target compound exhibits lower electrophilicity due to the absence of a strongly electron-withdrawing nitro group. This makes it less suitable for reactions requiring rapid sulfonylation.

- Unlike TsCl, which is highly reactive but moisture-sensitive, the multi-halogenated structure of this compound offers a balance between reactivity and shelf stability.

Applications :

- While TsCl and nitrobenzenesulfonyl chlorides are broadly used in industrial synthesis, the niche R&D applications of this compound highlight its role in generating specialized sulfonamides with tailored pharmacokinetic properties.

Synthesis Challenges: The presence of multiple substituents complicates purification, as noted in inventory databases where bulk pricing and stock details are often restricted to registered users.

Actividad Biológica

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonyl chloride group, which renders it highly reactive. This reactivity is crucial for its role in synthesizing various biologically active molecules.

The biological activity of this compound primarily stems from its electrophilic sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target biomolecules, including proteins and nucleic acids. The specific interactions depend on the nature of the nucleophile involved. For instance, in enzyme inhibition studies, the compound may target active sites on enzymes, effectively modulating their activity.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study reported that derivatives of similar sulfonamide compounds exhibited significant cytotoxicity against various cancer cell lines. For example, related compounds showed IC50 values ranging from 9 µM to 25 µM against MCF-7 and HCT-116 cells, indicating promising activity in inhibiting cancer cell proliferation .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 25 | Moderate |

| HCT-116 | 9 | High |

| HeLa | 25 | Moderate |

Enzyme Inhibition

The compound is also utilized in synthesizing enzyme inhibitors. For instance, it has been involved in developing inhibitors for PRMT5, a protein associated with various cancers. In vitro studies demonstrated that certain derivatives could selectively inhibit PRMT5 activity in cancer cells lacking MTAP (methylthioadenosine phosphorylase), suggesting a targeted therapeutic approach .

Case Studies

-

Inhibition of PRMT5 :

- A study identified a cluster of compounds based on the structure of this compound that selectively inhibited PRMT5 in MTAP-deleted cancer cells. The lead compound showed an IC50 value of approximately 12 µM, demonstrating effective inhibition while maintaining selectivity against non-target proteins .

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the sulfonyl chloride group via chlorination of a sulfonic acid precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, sulfonation of a benzene derivative followed by chlorination under controlled conditions (e.g., 50°C in dichloromethane) can yield the target compound . Solvent choice (e.g., benzene vs. dichloromethane) and reaction time (1–12 hours) significantly impact selectivity and by-product formation. Monitoring via TLC or NMR during intermediate steps (e.g., acetamido group introduction) is critical to confirm structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the positions of chlorine, fluorine, and acetamido groups. For example, fluorine’s deshielding effect and chlorine’s isotopic splitting in NMR can distinguish substituents . HPLC with a reverse-phase column (e.g., C18) and UV detection at 254 nm can assess purity, while mass spectrometry (ESI-TOF) verifies molecular weight. Cross-referencing with known spectra of analogous sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) is advised .

Q. What are the key stability considerations when handling and storing this compound?

- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents like dichloromethane. Degradation products (e.g., sulfonic acids) form upon exposure to humidity, which can be detected via IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹) . Safety protocols from sulfonyl chloride handling guidelines, including fume hood use and PPE, must be followed .

Advanced Research Questions

Q. How can conflicting literature data on the synthesis of this sulfonyl chloride be resolved?

- Methodological Answer : Reproduce methods from peer-reviewed studies (e.g., thionyl chloride vs. oxalyl chloride) and analyze by-products via GC-MS or HPLC-MS . For instance, shows that prolonged reaction times with SOCl₂ in benzene may generate nitro derivatives, while oxalyl chloride minimizes side reactions . Kinetic studies under varying temperatures (0–50°C) can identify optimal conditions for minimizing decomposition .

Q. What strategies optimize the introduction of the acetamido group in the presence of a sulfonyl chloride moiety?

- Methodological Answer : Protect the sulfonyl chloride group temporarily using silylating agents (e.g., trimethylsilyl chloride) before acetylating the amine. Alternatively, use selective coupling agents (e.g., EDC/HOBt) to avoid side reactions. Post-acetylation, deprotection under mild acidic conditions (e.g., dilute HCl in THF) preserves the sulfonyl chloride functionality .

Q. What are the common side reactions during sulfonation/chlorination, and how can they be minimized?

- Methodological Answer : Over-chlorination or ring halogenation can occur if stoichiometry is unbalanced. Use in situ FTIR to monitor SOCl₂ consumption and quench excess reagent with anhydrous methanol. highlights that lower temperatures (0–20°C) reduce nitro group reduction byproducts in analogous syntheses .

Q. How to design experiments to explore the reactivity of the sulfonyl chloride group toward nucleophiles?

- Methodological Answer : React with amines (e.g., aniline, azepane derivatives) in dry THF at 0°C to form sulfonamides. Compare kinetic data (via HPLC ) with structurally related compounds (e.g., 4-(azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride) to assess electronic effects of substituents .

Q. What analytical methods differentiate positional isomers in related chloro-fluoro-sulfonyl chlorides?

- Methodological Answer : NOESY NMR can identify spatial proximity of substituents (e.g., fluorine at C2 vs. C3). For example, 3-chloro-4-fluorobenzenesulfonyl chloride shows distinct NOE correlations compared to the target compound . X-ray crystallography resolves absolute configuration, while HPLC retention times vary based on polarity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.